1H-Benzimidazole, 2,2'-(1,4-butanediyl)bis[5-(2-pyrimidinyl)-
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Overview
Description
1H-Benzimidazole, 2,2’-(1,4-butanediyl)bis[5-(2-pyrimidinyl)- is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique structure with two benzimidazole units connected by a butanediyl linker and pyrimidinyl substituents, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benzimidazole, 2,2’-(1,4-butanediyl)bis[5-(2-pyrimidinyl)- typically involves the following steps:
Formation of Benzimidazole Units: The initial step involves the synthesis of benzimidazole units through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Linking with Butanediyl: The benzimidazole units are then linked using a butanediyl group. This can be achieved through a nucleophilic substitution reaction where the benzimidazole units react with a butanediyl halide.
Introduction of Pyrimidinyl Groups:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1H-Benzimidazole, 2,2’-(1,4-butanediyl)bis[5-(2-pyrimidinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the benzimidazole or pyrimidinyl rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Halides, nucleophiles, electrophiles, often in the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction could produce benzimidazole amines.
Scientific Research Applications
1H-Benzimidazole, 2,2’-(1,4-butanediyl)bis[5-(2-pyrimidinyl)- has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including anticancer, anti-inflammatory, and antiparasitic activities.
Industry: Utilized in the development of advanced materials, such as luminescent materials and sensors, due to its unique structural and electronic properties.
Mechanism of Action
The mechanism of action of 1H-Benzimidazole, 2,2’-(1,4-butanediyl)bis[5-(2-pyrimidinyl)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and nucleic acids, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, gene expression, and metabolic processes. For example, its interaction with DNA can inhibit the replication of certain viruses or cancer cells.
Comparison with Similar Compounds
Similar Compounds
1H-Benzimidazole, 2,2’-(1,4-butanediyl)bis[5-(2-pyridinyl)-: Similar structure but with pyridinyl groups instead of pyrimidinyl.
1H-Benzimidazole, 2,2’-(1,4-butanediyl)bis[5-(2-thiazolyl)-: Contains thiazolyl groups, offering different electronic properties.
1H-Benzimidazole, 2,2’-(1,4-butanediyl)bis[5-(2-imidazolyl)-: Features imidazolyl groups, which may alter its biological activity.
Uniqueness
1H-Benzimidazole, 2,2’-(1,4-butanediyl)bis[5-(2-pyrimidinyl)- is unique due to its specific combination of benzimidazole, butanediyl, and pyrimidinyl groups. This unique structure imparts distinct chemical, biological, and physical properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
648415-45-6 |
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Molecular Formula |
C26H22N8 |
Molecular Weight |
446.5 g/mol |
IUPAC Name |
6-pyrimidin-2-yl-2-[4-(6-pyrimidin-2-yl-1H-benzimidazol-2-yl)butyl]-1H-benzimidazole |
InChI |
InChI=1S/C26H22N8/c1(5-23-31-19-9-7-17(15-21(19)33-23)25-27-11-3-12-28-25)2-6-24-32-20-10-8-18(16-22(20)34-24)26-29-13-4-14-30-26/h3-4,7-16H,1-2,5-6H2,(H,31,33)(H,32,34) |
InChI Key |
BBQABVZXHLVNTG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)C2=CC3=C(C=C2)N=C(N3)CCCCC4=NC5=C(N4)C=C(C=C5)C6=NC=CC=N6 |
Origin of Product |
United States |
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